molecular formula C11H10N2O4S B1604425 1-Tosyl-1H-imidazole-4-carboxylic acid CAS No. 957063-02-4

1-Tosyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1604425
CAS No.: 957063-02-4
M. Wt: 266.28 g/mol
InChI Key: KEHGFYXOUGMVJB-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Compounds

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structural motif is of paramount importance in chemistry and biology, forming the core of the essential amino acid histidine and being present in a vast array of natural products and synthetic molecules. nih.gov The electron-rich nature of the imidazole ring allows it to participate in a variety of chemical reactions and to coordinate with metal ions, making it a versatile building block in synthesis and a key component in the active sites of many enzymes. nih.govmdpi.com

The introduction of a tosyl group onto one of the imidazole nitrogens, as seen in 1-Tosyl-1H-imidazole-4-carboxylic acid, is a common strategy in organic synthesis. The tosyl group is an excellent protecting group for amines, preventing the imidazole nitrogen from participating in unwanted side reactions during a synthetic sequence. researchgate.net This protection is crucial for achieving regioselectivity and for the successful construction of complex molecules containing the imidazole core.

Significance of Imidazole Carboxylic Acid Derivatives in Medicinal Chemistry and Organic Synthesis

Imidazole carboxylic acid derivatives are a class of compounds that have garnered significant attention in medicinal chemistry and organic synthesis. The presence of both the imidazole ring and a carboxylic acid group provides two key points for chemical modification, allowing for the creation of diverse molecular libraries for drug discovery. guidechem.commdpi.com

In medicinal chemistry, the imidazole nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. mdpi.com Consequently, imidazole-containing compounds have been developed as anticancer, antifungal, antibacterial, and antiviral agents. nih.gov The carboxylic acid moiety, or its bioisosteres, can enhance the pharmacokinetic properties of a drug candidate and provide a crucial interaction point with biological receptors. mdpi.com

In the realm of organic synthesis, imidazole carboxylic acids serve as valuable intermediates. guidechem.com They can be used to construct more complex heterocyclic systems and are employed in the synthesis of functional materials, such as specialized polymers and dendrimers. guidechem.com The reactivity of the carboxylic acid group allows for its conversion into a variety of other functional groups, including esters and amides, further expanding its synthetic utility. guidechem.com

Overview of Current Research Trajectories Involving this compound

While extensive research has been conducted on imidazole derivatives as a broad class, the specific research applications of this compound are more specialized. Its primary role in contemporary research appears to be that of a protected building block in multi-step organic synthesis.

The presence of the tosyl group directs the reactivity of the molecule, allowing for selective modifications at other positions of the imidazole ring or at the carboxylic acid function. For instance, the carboxylic acid can be converted to an amide or an ester, and the resulting compound can then be subjected to further synthetic transformations. The tosyl group can be removed under specific conditions to yield the free imidazole, which can then be involved in further reactions or be a key feature of the final target molecule.

Although specific publications detailing the direct use of this compound as a starting material in the synthesis of, for example, new therapeutic agents are not abundant in the public domain, its availability from commercial suppliers for research purposes suggests its utility in synthetic chemistry programs. scbt.com It is a logical precursor for the synthesis of a variety of N-substituted imidazole-4-carboxamides and esters, which are classes of compounds with known biological activities. The strategic use of the tosyl protecting group allows for the controlled and regioselective synthesis of such derivatives, which is a fundamental aspect of modern drug discovery and materials science.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHGFYXOUGMVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650336
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957063-02-4
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Tosyl 1h Imidazole 4 Carboxylic Acid and Its Analogs

Regiocontrolled Synthesis of Imidazole (B134444) Core Structures

The imidazole ring is a fundamental component of the target molecule, and its regioselective synthesis is paramount. Various methods have been developed to construct this five-membered heterocycle with control over substituent placement.

Multi-component Reactions for Imidazole Ring Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step from simple starting materials. rsc.orgnih.gov These reactions are particularly valuable in creating molecular diversity for drug discovery. rsc.orgnih.gov

One prominent MCR for imidazole synthesis is the Van Leusen reaction, which involves the condensation of an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.orgwikipedia.org This reaction is highly modular, allowing for the synthesis of a variety of 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted imidazoles. nih.govacs.org The in-situ formation of an aldimine from the aldehyde and amine is followed by a [3+2] cycloaddition with TosMIC. nih.gov The subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline yields the imidazole ring. nih.govorganic-chemistry.org

Another versatile MCR involves the reaction of ethyl 3-(N,N-dimethylamino)-2-isocyanoacrylate with a primary amine, which regioselectively affords 1-alkyl-4-imidazolecarboxylates in good yields. acs.org This method is tolerant of various functional groups on the amine substrate, including alcohols and secondary or tertiary amines. acs.org

ReactantsCatalyst/ConditionsProductYield (%)Reference
Aldehyde, Amine, TosMICBase (e.g., K2CO3), Solvent (e.g., DMF)1,4,5-Trisubstituted ImidazoleVaries nih.govacs.org
Ethyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, Primary AmineNeat or n-Butanol, HeatEthyl 1-alkyl-4-imidazolecarboxylate52-89 acs.org
Benzil, Aromatic Aldehyde, Ammonium Acetate, Aromatic AmineSiO2-Pr-SO3H, Solvent-free1,2,4,5-Tetrasubstituted ImidazoleHigh wikipedia.org

Cycloaddition Reactions in Imidazole Synthesis

Cycloaddition reactions provide a powerful tool for the construction of the imidazole ring system. The [3+2] cycloaddition is a common strategy, often involving an azomethine ylide or a related 1,3-dipole.

A notable example is the synthesis of imidazole-4-carboxylates through a microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-diene-derived azavinyl azomethine ylides. proquest.com This one-pot multicomponent procedure allows for the modulation of substituents at the C-2, N-3, and C-5 positions. proquest.com Similarly, the reaction of imidoyl chlorides with ethyl isocyanoacetate under basic conditions leads to the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters via a cycloaddition mechanism. nih.gov

Isocyanide-based cycloadditions are also prevalent. For instance, the condensation of metalated isocyanides with nitriles or imines generates a transient imine that readily cyclizes to afford the imidazole ring. beilstein-journals.orgnih.gov

ReactantsCatalyst/ConditionsProductYield (%)Reference
1,2-Diaza-1,3-diene, Primary Amine, AldehydeMicrowave irradiation3-Alkyl/Aryl-imidazole-4-carboxylateGood proquest.com
Imidoyl Chloride, Ethyl IsocyanoacetateBase (e.g., DBU)1,5-Diaryl-1H-imidazole-4-carboxylate esterVaries nih.gov
Anisylsulfanylmethyl isocyanide (Asmic), Nitrile/ImineLiHMDSSubstituted ImidazoleHigh beilstein-journals.orgnih.gov

Oxidative Cyclization Protocols for Imidazole Formation

Oxidative cyclization methods offer an alternative route to the imidazole core, often proceeding under mild conditions. A KI-catalyzed oxidative cyclization of enamines with tert-butyl nitrite (B80452) (tBuONO) as both an aminating reagent and an oxidant provides a noble-metal-free synthesis of imidazole-4-carboxylic acid derivatives. acs.orgresearchgate.net This formal [4+1] cycloamination exhibits a wide substrate scope and good functional group tolerance. acs.orgresearchgate.net

An iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) also yields 2,5-disubstituted imidazole-4-carboxylic derivatives. rsc.org Mechanistic studies suggest a sequential removal of two nitrogen atoms from TMSN3 during the reaction. rsc.org

ReactantsCatalyst/ConditionsProductYield (%)Reference
Enamine, tBuONOKI, K2CO3, DME, 80 °CImidazole-4-carboxylic derivativeGood acs.orgresearchgate.net
Enamine, TMSN3Iodine2,5-Disubstituted imidazole-4-carboxylic derivativeVaries rsc.org

Tosylation Approaches in Imidazole Chemistry

The introduction of the electron-withdrawing tosyl group onto the imidazole nitrogen is a key step in the synthesis of the target compound. This can be achieved either during the ring formation or by post-functionalization of a pre-formed imidazole ring.

N-Tosylation Procedures for Imidazole Derivatives

The direct N-tosylation of an imidazole derivative, such as ethyl imidazole-4-carboxylate, can be achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent is crucial to ensure regioselective tosylation at the N1 position. While specific literature for the direct tosylation of ethyl imidazole-4-carboxylate is not abundant, general procedures for N-tosylation of imidazoles and related heterocycles can be adapted. For instance, the use of a base like sodium hydride or cesium carbonate in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common. The tosyl group serves as both a protecting group and an activating group for further transformations. Deprotection of N-tosyl imidazoles can be accomplished using methods such as treatment with cesium carbonate in a mixture of THF and methanol. researchgate.net

Carboxylic Acid Functional Group Introduction and Derivations

The final step in the synthesis of 1-Tosyl-1H-imidazole-4-carboxylic acid involves the hydrolysis of the corresponding ester, typically ethyl 1-tosyl-1H-imidazole-4-carboxylate. This transformation is generally achieved under basic conditions, for example, by heating with an aqueous solution of a base like potassium hydroxide (B78521), followed by acidification to yield the carboxylic acid. nih.gov

The carboxylic acid functionality itself can be introduced at the C4 position through various synthetic routes. As discussed previously, several methods directly yield imidazole-4-carboxylates or their ester derivatives. acs.orgproquest.comnih.govguidechem.comlookchem.com For instance, the reaction between ethyl 3-(N,N-dimethylamino)-2-isocyanoacrylate and a primary amine directly furnishes 1-alkyl-4-imidazolecarboxylates. nih.govacs.org

Furthermore, the carboxylic acid group can be derivatized to other functional groups. For example, it can be converted to an acyl chloride using reagents like thionyl chloride, which can then be transformed into amides or other derivatives. nih.gov

Starting MaterialReagents/ConditionsProductReference
Ethyl 1-tosyl-1H-imidazole-4-carboxylate1. KOH (aq), Heat; 2. AcidThis compound nih.gov
1,5-Diaryl-1H-imidazole-4-carboxylate ester1. Base (e.g., NaOH), Heat; 2. Acid1,5-Diaryl-1H-imidazole-4-carboxylic acid nih.gov
Imidazole-4-carboxylic acidThionyl chlorideImidazole-4-carbonyl chloride nih.gov

Hydrolysis of Ester Precursors to Yield Carboxylic Acid Moieties

The final step in many synthetic routes toward this compound and its analogs is the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. wikipedia.orgnih.gov This transformation is a fundamental organic reaction that can be achieved under either alkaline (saponification) or acidic conditions. wikipedia.orglibretexts.org

Alkaline hydrolysis is the most common method for this conversion. chemguide.co.uk It involves heating the ester with a base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.ukcommonorganicchemistry.com The reaction is an irreversible, one-way process that proceeds to completion, forming the carboxylate salt. wikipedia.orgchemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carboxylate salt to yield the desired carboxylic acid. libretexts.orgchemguide.co.uk A key advantage of this method is that the products are often easy to separate, as the resulting alcohol can be removed by distillation before the final acidification step. chemguide.co.uk For instance, a patented method for producing 1H-imidazole-4-carboxylic acid involves the hydrolysis of 1H-imidazole-4-ethyl formate (B1220265) using a 1-2% potassium hydroxide solution at 25-30°C, followed by acidification with sulfuric acid to a pH of 1-2. google.com Similarly, novel 1,5-diaryl-1H-imidazole-4-carboxylic acids have been successfully obtained from their ester precursors via hydrolysis. nih.gov

Acid-catalyzed hydrolysis is an alternative method, which is the reverse of Fischer esterification. wikipedia.org This reaction is an equilibrium process, requiring the use of excess water to drive the reaction toward the formation of the carboxylic acid and alcohol. wikipedia.orglibretexts.org The ester is typically heated under reflux with a dilute mineral acid like HCl or H₂SO₄. chemguide.co.uk

The table below summarizes typical conditions for the hydrolysis of imidazole ester precursors.

Ester PrecursorReagentsSolventConditionsYieldReference
1H-Imidazole-4-Ethyl Formate1) KOH (1-2% solution) 2) H₂SO₄Water25-30°C, then acidification to pH 1-2Not specified google.com
1,5-Diaryl-1H-imidazole-4-carboxylate EstersNot specified (Alkaline Hydrolysis)Not specifiedNot specified68-83% nih.gov
Ethyl 1,4-dihydro-4-oxo asianpubs.orgbenzofuro[3,2-b]pyridine-3-carboxylateAlkaline SaponificationNot specifiedNot specifiedNot specified nih.gov
General Ethyl Ester1) NaOH (excess) 2) Strong Acid (e.g., HCl)WaterHeat under reflux, then acidificationHigh (reaction goes to completion) chemguide.co.uk

Catalytic Methods in the Synthesis of this compound Scaffolds

The construction of the core imidazole ring is a critical aspect of synthesizing the target compound and its analogs. A variety of catalytic methods have been developed to facilitate the formation of substituted imidazoles, offering advantages in terms of efficiency, selectivity, and reaction conditions. asianpubs.orgnih.gov Transition metal catalysis is a prominent strategy in modern organic synthesis for forming such heterocyclic systems. asianpubs.org

Copper catalysts, for example, are widely used. One-pot reactions using copper(I) iodide (CuI) as a catalyst can produce N-arylimidazoles in quantitative yields. nih.gov Copper has also been employed in [3+2] cycloaddition reactions to create multisubstituted imidazoles with high regioselectivity. organic-chemistry.org Other transition metals like rhodium have been utilized in catalyzed reactions between 1-sulfonyl triazoles and nitriles to afford imidazoles in good to excellent yields. organic-chemistry.org Iron-catalyzed aerobic oxidative coupling of amidines and chalcones represents another efficient route to tetrasubstituted imidazoles. organic-chemistry.org

In addition to homogeneous catalysts, heterogeneous and nanocomposite catalysts are gaining attention due to their ease of separation and recyclability. nih.govresearchgate.net For instance, Fe₃O₄@SiO₂/BNC has been used as a catalyst for the multicomponent condensation to form tetrasubstituted imidazoles. nih.gov A Chinese patent describes a specific method for synthesizing 1H-imidazole-4-carboxylic acid using a composite inorganic salt catalyst made of barium sulfate (B86663), ferric nitrate, and iron sulfate for the desulfurization step. google.com In some reactions, the imidazole moiety itself can participate in catalysis; studies on the reaction of imidazole with certain phenyl carboxylate esters have shown that imidazole can function as a special base catalyst. rsc.org

The table below details various catalytic methods applicable to the synthesis of imidazole scaffolds.

CatalystReaction TypeKey ReactantsConditionsOutcomeReference
CuIN-arylationIodobenzene, ImidazoleK₃PO₄ (base), DMF, 35-40°CQuantitative yield of N-phenylimidazole nih.gov
Rhodium(II) complexCycloaddition1-Sulfonyl triazoles, NitrilesNot specifiedGood to excellent yields of imidazoles organic-chemistry.org
FeCl₃/I₂Aerobic Oxidative CouplingAmidines, ChalconesMild conditionsHigh regioselectivity and yield of tetrasubstituted imidazoles organic-chemistry.org
Barium sulfate-ferric nitrate-iron sulfate compositeCatalytic Oxidation Desulfurization2-Sulfydryl-4-imidazole-ethyl formateToluene, 60-75°CSynthesis of 1H-imidazole-4-ethyl formate google.com
l-prolineMulticomponent ReactionAromatic aldehydes, Diones, Ammonium acetateNot specifiedSynthesis of condensed imidazoles researchgate.net
ImidazoleSpecial Base CatalysisSubstituted phenyl N-methylpyridinium-4-carboxylate estersAqueous solutionCatalytic decomposition of tetrahedral intermediate rsc.org

Green Chemistry Principles in Synthetic Route Development

The development of synthetic pathways for imidazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. asianpubs.orgresearchgate.net These sustainable approaches are critical for both laboratory-scale synthesis and industrial production. researchgate.net

A major focus of green chemistry in imidazole synthesis is the reduction or elimination of volatile organic solvents. asianpubs.org Solvent-free reactions, often conducted by heating a mixture of reactants, have proven highly effective for the one-pot synthesis of imidazole derivatives. asianpubs.orgresearchgate.net These methods offer numerous advantages, including high yields, mild reaction conditions, simple setup and purification, and a significant reduction in waste. asianpubs.org

The use of alternative energy sources, such as microwave irradiation, is another key green strategy. researchgate.netwjbphs.com Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the solid-phase synthesis of 1-substituted imidazole-4-carboxylates and other derivatives. researchgate.net

Reaction Mechanisms and Mechanistic Investigations of 1 Tosyl 1h Imidazole 4 Carboxylic Acid Transformations

Mechanistic Pathways of Imidazole (B134444) Ring Formation and Functionalization

The formation of the 1-tosyl-imidazole core of the title compound can be achieved through several mechanistic pathways, most notably variations of the Van Leusen reaction. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which possesses a reactive isocyanide carbon, an acidic alpha-carbon, and a sulfonyl group that acts as a good leaving group. organic-chemistry.orgresearchgate.net

One primary mechanism is the Van Leusen Three-Component Reaction (vL-3CR), where an aldehyde and an amine react in situ to form an aldimine. organic-chemistry.org The reaction proceeds via the following steps:

Aldimine Formation: An aldehyde condenses with an amine to form an aldimine intermediate.

Cycloaddition: Under basic conditions, the CH₂N=C moiety of TosMIC undergoes a stepwise cycloaddition to the polarized carbon-nitrogen double bond of the aldimine. organic-chemistry.org

Aromatization: The resulting 4-tosyl-2-imidazoline intermediate undergoes the elimination of p-toluenesulfinic acid (TosH) to yield the aromatic 1,5-disubstituted imidazole ring. organic-chemistry.org

An alternative pathway involves the reaction of pre-formed imidoyl chlorides with α-isocyanoacetates under basic conditions. nih.gov The proposed mechanism for this transformation is as follows:

Anion Formation: A base, such as DBU, activates the ethyl isocyanoacetate to generate a nucleophilic anion. nih.gov

Nucleophilic Attack: The anion attacks the electrophilic carbon of the imidoyl chloride's C=N double bond. nih.gov

Cyclization and Aromatization: The resulting intermediate undergoes tautomerization, followed by an in-situ cyclization and proton transfer to form the final 1,5-disubstituted imidazole-4-carboxylate ester. nih.gov

More recent and specialized methods have also been developed. For instance, a microwave-assisted, one-pot synthesis of imidazole-4-carboxylates proceeds via the 1,5-electrocyclization of an azavinyl azomethine ylide intermediate. nih.gov

Mechanistic PathwayKey ReagentsKey IntermediatesDriving Force
Van Leusen ReactionAldehyde, Amine, TosMICAldimine, 4-Tosyl-2-imidazolineElimination of p-toluenesulfinic acid and aromatization. organic-chemistry.org
Imidoyl Chloride CycloadditionImidoyl Chloride, Ethyl Isocyanoacetate, BaseIsocyanoacetate anion, Tautomeric adductIntramolecular cyclization and aromatization. nih.gov
1,5-ElectrocyclizationDiazo-derived ylides, Amines, AldehydesAzavinyl azomethine ylideMicrowave-assisted electrocyclization and aromatization. nih.gov

Carboxylic Acid Moiety Reactivity and Transformations

The carboxylic acid group at the 4-position of the imidazole ring is a key site for functionalization, readily undergoing reactions such as esterification, hydrolysis, and amidation. guidechem.com

Esterification: The conversion of 1-Tosyl-1H-imidazole-4-carboxylic acid to its corresponding ester is commonly achieved through Fischer esterification. masterorganicchemistry.com This is an acid-catalyzed nucleophilic acyl substitution reaction. libretexts.org The mechanism proceeds through several reversible steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comucalgary.ca

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Hydrolysis: The reverse reaction, the hydrolysis of a this compound ester back to the carboxylic acid, can be catalyzed by either acid or base. ucalgary.ca

Acid-Catalyzed Hydrolysis: The mechanism is the exact reverse of the Fischer esterification, following the principle of microscopic reversibility. masterorganicchemistry.comucalgary.ca The reaction is initiated by the protonation of the ester's carbonyl oxygen. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and involves the following steps:

Nucleophilic Addition: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca

Elimination: The intermediate collapses, reforming the carbonyl group and expelling the alkoxide ion (RO⁻) as the leaving group. ucalgary.ca

Deprotonation: The alkoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid to produce a carboxylate salt and an alcohol molecule. An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid. ucalgary.ca

The carboxylic acid can be converted into an amide by reaction with an amine. youtube.com Due to the basic nature of amines, the reaction cannot be performed under strongly acidic conditions, which distinguishes it from Fischer esterification. youtube.com The direct heating of a carboxylic acid with an amine can lead to amide formation, though it is often more efficient to first convert the carboxylic acid into a more reactive derivative. guidechem.com For instance, it can be reacted with thionyl chloride to form a highly reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. guidechem.com

The general mechanism for the reaction of a carboxylic acid derivative (like an acyl chloride) with an amine involves:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The leaving group (e.g., chloride) is expelled, and the carbonyl group is reformed.

Deprotonation: A final deprotonation step yields the stable amide.

A related transformation is the synthesis of carbohydrazides. For example, 1,5-diaryl-1H-imidazole-4-carboxylate esters can be reacted with hydrazine (B178648) monohydrate in refluxing ethanol (B145695) to yield the corresponding 1,5-diaryl-1H-imidazole-4-carbohydrazides. nih.gov

TransformationTypical ReagentsCatalyst/ConditionsKey Mechanistic Feature
EsterificationAlcoholAcid (e.g., H₂SO₄), HeatAcid-catalyzed nucleophilic acyl substitution. libretexts.org
Acidic HydrolysisWaterAcid (e.g., H₂SO₄), HeatReversible; microscopic reverse of esterification. ucalgary.ca
Basic HydrolysisWaterBase (e.g., NaOH), HeatIrreversible nucleophilic acyl substitution; saponification. ucalgary.ca
Amidation (via Acyl Chloride)Amine1) SOCl₂, 2) AmineNucleophilic attack on highly reactive acyl chloride. guidechem.com
Carbohydrazide FormationHydrazineFrom ester, HeatNucleophilic acyl substitution at the ester carbonyl. nih.gov

Role of Tosyl Group as a Protecting Group and Activating Group in Reaction Mechanisms

The p-toluenesulfonyl (tosyl or Ts) group is a versatile functional group in organic synthesis, and in the context of this compound, it serves multiple mechanistic roles. wikipedia.org

Protecting Group: The tosyl group is commonly used as a protecting group for the nitrogen atom of the imidazole ring. wikipedia.org It forms a stable N-sulfonyl bond (a sulfonamide), which is resistant to many reaction conditions. wikipedia.org This protection is crucial during reactions targeting other parts of the molecule, such as the carboxylic acid group, preventing unwanted side reactions at the imidazole nitrogen. The stability of the sulfonamide means that deprotection to reveal the N-H of the imidazole requires specific, often harsh, conditions such as strong acids or reducing agents. wikipedia.org

Activating Group: As an electron-withdrawing group, the tosyl group influences the electronic properties of the imidazole ring. It decreases the electron density of the ring, which deactivates it towards electrophilic aromatic substitution but can activate it towards nucleophilic attack.

Leaving Group: In the Van Leusen synthesis of the imidazole ring, the entire tosyl moiety is not incorporated into the final product but rather facilitates the reaction. organic-chemistry.org The key step is the elimination of p-toluenesulfinic acid from an intermediate, which acts as the driving force for the aromatization of the newly formed ring. organic-chemistry.org In this context, the sulfonyl group functions as part of a good leaving group.

Role of Tosyl GroupMechanistic ContextDescription
Protecting GroupGeneral SynthesisForms a stable sulfonamide at the N-1 position, preventing reactions at this site. wikipedia.org
Activating/Deactivating GroupRing FunctionalizationElectron-withdrawing nature modifies the reactivity of the imidazole ring.
Leaving Group PrecursorVan Leusen Imidazole SynthesisFacilitates aromatization through the elimination of p-toluenesulfinic acid. organic-chemistry.org

Derivatization Strategies for Modifying 1 Tosyl 1h Imidazole 4 Carboxylic Acid

Modifications at the Carboxylic Acid Moiety for Structure-Activity Relationship (SAR) Studiesnih.govorganic-chemistry.orgcambridgemedchemconsulting.comnih.govnih.gov

The carboxylic acid group is a primary site for modification due to its significant role in target binding, often through hydrogen bonding and ionic interactions. mdpi.comacs.org However, this group can also impart undesirable properties, such as poor membrane permeability and rapid metabolism. acs.orgnih.gov Therefore, extensive derivatization at this position is crucial for developing analogs with improved drug-like characteristics. nih.gov

Esterification of the carboxylic acid is a common initial step in derivatization, serving both to mask the polar carboxylic acid group and to provide a versatile intermediate for further modification. The synthesis of ester libraries allows for a broad exploration of the chemical space around the core scaffold.

Standard esterification methods, such as the Fischer esterification, involve reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For more sensitive substrates, milder conditions are employed. For instance, the use of p-toluenesulfonyl chloride (TsCl) in the presence of N-methylimidazole has been shown to be an efficient method for the esterification of various carboxylic acids, tolerating a range of functional groups. researchgate.net Another approach involves the use of methyl imidazole (B134444) carbamate (B1207046) (MImC), a reagent that offers a safer and more efficient alternative to hazardous reagents like diazomethane (B1218177) for the chemoselective esterification of carboxylic acids. enamine.net

Transesterification is another valuable technique for diversifying an initial ester library. This process involves the exchange of the alcohol moiety of an ester and can be catalyzed by acids or bases. masterorganicchemistry.comorganic-chemistry.org For example, N-Heterocyclic carbenes (NHCs) have been shown to efficiently catalyze the transesterification of esters with various alcohols at room temperature. organic-chemistry.org Such methods are particularly useful for generating a wide array of esters from a single, readily available parent ester, thereby accelerating the generation of compound libraries for SAR studies. researchgate.net

Table 1: Selected Esterification Methods for Carboxylic Acids

Method Reagents Key Features Citations
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) Equilibrium reaction; alcohol often used in excess as solvent. masterorganicchemistry.com
Tosyl Chloride Method Alcohol, p-Toluenesulfonyl chloride, N-methylimidazole Mild and reactive; tolerates various functional groups. researchgate.net
Methyl Imidazole Carbamate Alcohol, Methyl imidazole carbamate (MImC) Safer alternative to diazomethane; chemoselective. enamine.net

The conversion of the carboxylic acid to amides and hydrazides introduces new hydrogen bond donors and acceptors, significantly altering the compound's interaction with biological targets. nih.govnih.gov These derivatives are fundamental in probing the SAR of imidazole-based compounds. mdpi.com

Amide synthesis is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A one-pot method utilizing thionyl chloride (SOCl₂) for activation has proven effective for producing a wide range of amides, including those from sterically hindered amines and N-protected α-amino acids, with high yields and retention of stereochemistry. rsc.orgresearchgate.net The imidazole-4,5-dicarboxylic acid scaffold, for example, is readily derivatized with amines to create libraries of imidazole-4,5-dicarboxamides. nih.gov

Hydrazides, which are valuable synthetic intermediates for forming various heterocyclic rings, can be synthesized directly from carboxylic acids or their ester derivatives. organic-chemistry.orgosti.gov A common laboratory method involves the refluxing of a carboxylic acid ester with hydrazine (B178648) hydrate. rjptonline.orgresearchgate.net Continuous flow processes have been developed for the scalable synthesis of acid hydrazides from carboxylic acids, offering short reaction times and high yields for aliphatic, aromatic, and heteroaromatic substrates. osti.gov These hydrazide derivatives can serve as key building blocks for more complex molecules. rjptonline.orgorganic-chemistry.org

Table 2: Synthesis of Amide and Hydrazide Derivatives

Derivative Synthetic Method Reagents Key Features Citations
Amides One-pot activation and amidation Carboxylic acid, Amine, Thionyl chloride (SOCl₂) High yields, works for sterically hindered amines, preserves stereochemistry. rsc.orgresearchgate.net
Amides From esters Ester, Amine (e.g., Butylamine) Often requires heating or catalysis. nih.gov
Hydrazides From esters Ester, Hydrazine hydrate Common and straightforward laboratory method. rjptonline.orgresearchgate.net

Functionalization of the Imidazole Ring Systemresearchgate.netnih.gov

The imidazole ring is a versatile scaffold that allows for various functionalization reactions to fine-tune the electronic and steric properties of the molecule. nih.govresearchgate.net The N-tosyl group in 1-Tosyl-1H-imidazole-4-carboxylic acid acts as a protecting group, influencing the reactivity of the imidazole ring. While the tosyl group is electron-withdrawing, functionalization can still be achieved at the carbon atoms of the imidazole core.

Methodologies for creating substituted imidazoles often involve building the ring from functionalized precursors. nih.gov For example, the van Leusen imidazole synthesis allows for the preparation of 1,4,5-trisubstituted imidazoles from aldimines and tosyl isocyanomethylide (TosMIC), offering a route to diverse imidazole structures. nih.gov

Post-synthesis functionalization of the imidazole core is also a key strategy. Acyl-imidazoles, for instance, have been used as powerful surrogates for esters and amides, enabling functionalization at the α-position through enolate chemistry. researchgate.net Furthermore, the nitrogen atoms of the imidazole ring are crucial for its chemical properties and biological interactions. nih.govresearchgate.net The N-1 position is protected by the tosyl group, but this group can be removed under specific conditions to allow for further derivatization at this site. researchgate.net The sp² nitrogen at the N-3 position acts as a hydrogen bond acceptor, a property fundamental to the action of many enzymes. nih.gov

Late-Stage Functionalization Techniques Applied to Imidazole Carboxylic Acid Derivatives

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of analogs from a common advanced intermediate, avoiding the need for de novo synthesis for each new derivative.

For imidazole carboxylic acid derivatives, LSF can be applied to various positions on the molecule. For example, chemoselective esterification methods using reagents like methyl imidazole carbamate (MImC) can be considered a form of LSF, allowing for the modification of a carboxylic acid in the presence of other sensitive functional groups. enamine.net

Techniques for C-H activation and functionalization are at the forefront of LSF. While specific examples on the this compound scaffold are not prevalent in the reviewed literature, general methods for the C-H functionalization of imidazoles are applicable. These reactions, often mediated by transition metals, can introduce new substituents directly onto the imidazole ring, providing a powerful tool for rapidly exploring SAR. The development of LSF methods with high functional group tolerance is critical for their successful application to complex, drug-like molecules.

Strategic Isosteric Replacements of the Carboxylic Acid Group in Analogs

Isosteric and bioisosteric replacement of the carboxylic acid group is a widely used strategy in drug design to overcome liabilities associated with this functional group, such as poor permeability and rapid metabolism, while retaining the key interactions necessary for biological activity. nih.govacs.org An ideal isostere mimics the size, shape, and electronic properties of the carboxylic acid. drughunter.com

A variety of functional groups have been successfully employed as carboxylic acid surrogates. acs.org The selection of an appropriate isostere can modulate acidity (pKa) and lipophilicity (logP), leading to improved pharmacokinetic profiles. cambridgemedchemconsulting.comacs.org

Table 3: Common Isosteric Replacements for Carboxylic Acids

Isostere Key Properties and Rationale Example Application Citations
Tetrazole Similar pKa (~4.5) to carboxylic acid. Can form similar hydrogen bond interactions. Often increases metabolic stability. Used in the angiotensin II antagonist Losartan to improve potency and bioavailability over the parent carboxylic acid. cambridgemedchemconsulting.comdrughunter.com
Hydroxamic Acid Can act as a metal-chelating group. Used in various enzyme inhibitors. acs.org
Acylsulfonamide pKa values are in the range of carboxylic acids (4-5). Can offer improved permeability and metabolic stability. Used in cysteinyl leukotriene receptor antagonists. nih.gov
Phosphonic Acid More polar than carboxylic acids. Can form strong interactions with target proteins. Used in analogs of neurotransmitters like GABA and glutamic acid. nih.govnih.gov

| 1-Hydroxypyrazole | Higher pKa values compared to carboxylic acids and tetrazoles, which can lead to better tissue permeation. | Used as a bioisosteric replacement in aldose reductase inhibitors. | cambridgemedchemconsulting.com |

In the context of imidazole-based compounds, replacing the carboxylic acid with a tetrazole or a phosphonic acid group has been shown to be an advantageous strategy, leading to potent antagonists with improved in vivo properties. nih.gov The systematic evaluation of a panel of carboxylic acid isosteres allows for a detailed understanding of the structure-property relationships, guiding the rational design of new analogs with optimized therapeutic potential. acs.org

Advanced Spectroscopic and Structural Analysis of 1 Tosyl 1h Imidazole 4 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 1-Tosyl-1H-imidazole-4-carboxylic acid is expected to reveal a distinct set of signals corresponding to the protons of the tosyl group and the imidazole (B134444) ring. Although specific experimental data for this exact compound is not widely published, a predicted spectrum can be inferred from the analysis of its constituent parts and related structures, such as 1-tosyl-1H-pyrrole and various imidazole derivatives. researchgate.netresearchgate.nettubitak.gov.tr

The tosyl group would present an A₂B₂ system in the aromatic region for the para-substituted phenyl ring and a singlet for the methyl group protons. The imidazole ring protons, typically found at positions 2 and 5 (or C2-H and C5-H), would appear as distinct singlets. The acidic proton of the carboxylic acid group would likely appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Imidazole C2-H ~8.0 - 8.5 Singlet
Imidazole C5-H ~7.8 - 8.2 Singlet
Tosyl Aromatic Protons (ortho to SO₂) ~7.9 - 8.1 Doublet
Tosyl Aromatic Protons (ortho to CH₃) ~7.3 - 7.5 Doublet
Tosyl Methyl Protons (CH₃) ~2.4 Singlet

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For imidazole derivatives, obtaining high-quality ¹³C NMR spectra can sometimes be challenging due to factors like rapid tautomerization or the quadrupolar effects of the nitrogen atoms, which can lead to broad or undetectable signals for the imidazole ring carbons. mdpi.com

The ¹³C NMR spectrum of this compound would be expected to show distinct signals for the carboxylic acid carbonyl carbon, the carbons of the imidazole ring, and the carbons of the tosyl group. The chemical shifts are influenced by the electron-withdrawing nature of the tosyl and carboxylic acid groups. nih.govresearchgate.net The analysis of related structures, like ionocellulose containing imidazolium (B1220033) tosylate and N-tosyl pyrrole, provides a basis for these predictions. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) ~160 - 170
Imidazole C2 ~140 - 145
Imidazole C4 ~135 - 140
Imidazole C5 ~120 - 125
Tosyl C-SO₂ ~145 - 150
Tosyl C-CH₃ ~130 - 135
Tosyl Aromatic CH ~128 - 132

Note: Predicted values are based on analogous structures and general NMR principles. Observation of all imidazole carbons may require specialized NMR techniques. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid, sulfonyl, and imidazole moieties.

Analysis of related compounds like 1H-imidazole-4-carboxylic acid and tosylated molecules provides a reference for assigning these bands. researchgate.netresearchgate.netchemicalbook.com The carboxylic acid group is identified by a very broad O-H stretching band and a sharp C=O (carbonyl) stretching band. libretexts.org The sulfonyl group (SO₂) of the tosyl moiety shows two strong, characteristic stretching vibrations. The imidazole ring contributes to absorptions in the fingerprint region from C-N and C=C stretching vibrations. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O stretch 1700 - 1750 Strong, Sharp
Sulfonyl (SO₂) Asymmetric stretch 1340 - 1380 Strong
Sulfonyl (SO₂) Symmetric stretch 1150 - 1190 Strong
Aromatic C-H Stretch 3000 - 3100 Medium

Note: Expected wavenumbers are based on standard IR correlation tables and data from similar compounds.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 266.27 g/mol . scbt.comchemscene.com Therefore, in an MS experiment, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be expected at m/z 266 or 267, respectively.

The fragmentation of the molecule under MS conditions would likely proceed through several key pathways. Common fragmentation patterns for related imidazole derivatives often involve the cleavage of substituent groups. nih.govnih.govresearchgate.net For this compound, expected fragmentations include the loss of the tosyl group (p-toluenesulfonyl), decarboxylation (loss of CO₂), and fragmentation of the tosyl group itself (e.g., loss of SO₂ or formation of the tolyl cation).

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment
267 [M+H]⁺ (Protonated Molecule)
222 [M - COOH]⁺ or [M+H - CO₂]⁺
155 [C₇H₇SO₂]⁺ (Tosyl cation)
112 [C₄H₄N₂O₂]⁺ (Imidazole-4-carboxylic acid radical cation)

Note: These m/z values represent plausible fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Architecture

Table 5: Expected Crystallographic Features for this compound

Feature Expected Description
Imidazole Ring Planar five-membered ring
Sulfonyl Group Geometry Tetrahedral around the sulfur atom
Inter-ring Dihedral Angle Significant twist between the imidazole and phenyl rings
Key Intermolecular Interaction Hydrogen bonding via the carboxylic acid groups (e.g., O-H···N or O-H···O=C)

Note: This description is based on the analysis of crystal structures of analogous compounds. researchgate.netresearchgate.netnih.govnih.gov

Table of Compounds

Compound Name
This compound
1-tosyl-1H-pyrrole
Imidazole
1H-Imidazole-4-carboxylic acid
Imidazolium tosylate

Computational and Theoretical Investigations of 1 Tosyl 1h Imidazole 4 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-Tosyl-1H-imidazole-4-carboxylic acid and its analogs to predict their geometry, electronic properties, and chemical reactivity.

DFT calculations can determine the molecule's optimized geometry, bond lengths, and angles. Key electronic properties derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide insights into its conformational landscape and its interactions with the surrounding environment, such as a solvent or a biological membrane.

The simulation tracks the trajectories of atoms by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves in a dynamic state. A primary application is conformational analysis, which identifies the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. nih.gov Studies on imidazole-amino acids have used DFT and simulation to understand how factors like pH can induce conformational switches. researchgate.net

Key findings from MD simulations include:

Dominant Conformations: Identifying the low-energy, and therefore most populated, conformations of the molecule in a given environment.

Flexibility of Functional Groups: Analyzing the rotational freedom of the tosyl group and the carboxylic acid group, which can be critical for binding to a target protein.

Solvent Interactions: Observing the formation and dynamics of hydrogen bonds between the carboxylic acid and imidazole (B134444) moieties with water molecules, which influences solubility and bioavailability.

Binding Stability: When simulated in complex with a protein, MD can assess the stability of the protein-ligand complex over time, providing a more dynamic view than static docking models.

Molecular Docking and Protein-Ligand Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is routinely used in drug design to predict how a ligand, such as this compound, might interact with the binding site of a target protein. arabjchem.org

The process involves placing the ligand into the active site of a protein and using a scoring function to estimate the binding affinity. This allows for the virtual screening of many compounds and provides a model of the protein-ligand interactions at an atomic level. nih.gov Studies on various imidazole derivatives have successfully used molecular docking to predict their binding modes and affinities with targets like the A2A adenosine receptor and GlcN-6-P synthase. arabjchem.orgajchem-a.com

The primary goals of molecular docking studies for this compound would be to:

Identify Potential Biological Targets: By docking the molecule against a panel of known protein structures.

Predict Binding Conformation: To understand the most likely three-dimensional arrangement of the ligand within the active site.

Analyze Intermolecular Interactions: To identify the specific hydrogen bonds, hydrophobic interactions, ionic interactions, and van der Waals forces that stabilize the protein-ligand complex. For example, the imidazole nitrogen atoms and the carboxylic acid group are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or lysine.

Estimate Binding Affinity: Scoring functions provide a numerical value (e.g., binding energy in kcal/mol) that helps rank potential drug candidates.

Table 2: Typical Amino Acid Interactions with Functional Groups of this compound

Functional GroupPotential Interacting Amino AcidsType of Interaction
Carboxylic Acid (-COOH) Arginine (Arg), Lysine (Lys), Histidine (His)Hydrogen Bond (Donor/Acceptor), Ionic
Imidazole Ring Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser)Hydrogen Bond (Donor/Acceptor)
Tosyl Group (Aromatic Ring) Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)π-π Stacking, Hydrophobic
Sulfonyl Group (-SO₂-) Serine (Ser), Threonine (Thr), Asparagine (Asn)Hydrogen Bond (Acceptor)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govnih.gov

For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. This involves:

Creating a Dataset: Synthesizing and testing a series of related compounds with variations in their structure (e.g., different substituents on the tosyl ring or imidazole ring).

Calculating Descriptors: For each molecule, a large number of numerical descriptors are calculated that represent its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic parameters from DFT).

Model Development: Using statistical methods or machine learning algorithms to build a mathematical equation that correlates the descriptors with the measured biological activity.

Model Validation: The predictive power of the model is tested using internal and external validation sets of compounds.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. Similarly, SPR models can predict properties like solubility, melting point, or metabolic stability based on molecular structure.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for molecules like this compound. These theoretical predictions are then compared with experimental spectra (NMR, IR, UV-Vis) to confirm the molecule's structure and understand its electronic transitions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. Comparing the calculated spectrum with the experimental one helps in the complete and unambiguous assignment of all signals, which can be challenging for complex molecules. researchgate.net

Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated IR spectrum can be compared with the experimental FT-IR spectrum to assign the characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, and the C=N stretches of the imidazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to excited states, corresponding to the absorption wavelengths (λmax). This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.

This comparison between theoretical and experimental data serves as a powerful validation tool. A good correlation confirms that the calculated molecular structure is accurate and provides a deeper understanding of the molecule's spectroscopic properties.

Biological Evaluation and Therapeutic Potential of 1 Tosyl 1h Imidazole 4 Carboxylic Acid Derivatives

Anti-inflammatory Potential and Mechanisms of Action

Derivatives of imidazole (B134444) have demonstrated notable anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory mediators. researchgate.netchemijournal.comnih.gov The anti-inflammatory effects of these compounds can be linked to the inhibition of enzymes such as cyclooxygenase (COX), with some derivatives showing selectivity for COX-2, and the suppression of pro-inflammatory cytokine production. researchgate.netbiomedpharmajournal.org

Research into various imidazole derivatives has revealed their potential to interfere with inflammatory cascades. For instance, certain imidazole-based compounds have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from human whole blood. nih.gov The mechanism often involves the inhibition of key signaling pathways, such as the p38 MAP kinase pathway, which plays a crucial role in the production of inflammatory cytokines. nih.govresearchgate.net A study on novel N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives identified compounds with significant p38 MAP kinase inhibitory activity. nih.govresearchgate.net For example, compound AA6 from this series exhibited a considerable p38 kinase inhibitory anti-inflammatory activity with an IC50 value of 403.57 ± 6.35 nM. nih.govresearchgate.net

The anti-inflammatory activity of a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives was evaluated based on their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW264.7 cells. Several compounds demonstrated potent inhibitory effects, as shown in the table below. nih.govrsc.org

CompoundNO Inhibition IC50 (µM)
13a 10.12 ± 0.45
13b 8.32 ± 0.28
13c 12.54 ± 0.67
13d 15.89 ± 0.91
Indomethacin11.25 ± 0.53
Data sourced from studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, which share the core imidazole biological activity. nih.govrsc.org

These findings suggest that derivatives of 1-Tosyl-1H-imidazole-4-carboxylic acid could be promising candidates for the development of new anti-inflammatory agents, acting through mechanisms that include the inhibition of key inflammatory enzymes and cytokines.

Anticancer Research and Target Identification

The imidazole scaffold is a constituent of numerous anticancer drugs, and its derivatives have been extensively investigated for their potential to combat various cancers. nih.govnih.govmdpi.com The anticancer activity of these compounds is often attributed to their ability to interact with a wide range of biological targets involved in cancer progression. nih.govnih.gov

Research has shown that imidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of angiogenesis, disruption of microtubule dynamics, and modulation of key signaling pathways. nih.govnih.gov For example, some imidazole-based compounds have been identified as inhibitors of kinases such as ALK5 and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govmdpi.com The inhibition of these kinases can interfere with tumor cell proliferation and survival.

A study on imidazole-1,2,3-triazole hybrids demonstrated significant anticancer activity against several cancer cell lines. The potency of these compounds was found to be influenced by the nature of the substituents on the triazole and imidazole rings. mdpi.com Notably, compounds bearing an aromatic carboxylic group, such as 4k and 6e , displayed potent activity against the Caco-2 colon cancer cell line. mdpi.com

CompoundCaco-2 IC50 (µM)MCF-7 IC50 (µM)
4i 6.31 ± 0.1710.23 ± 0.23
4k 4.67 ± 0.117.33 ± 0.15
6e 5.22 ± 0.209.87 ± 0.19
Doxorubicin5.17 ± 0.256.85 ± 0.31
Data from a study on imidazole-1,2,3-triazole hybrids, highlighting the potential of carboxylic acid-bearing derivatives. mdpi.com

Furthermore, some benzenesulfonamide-bearing imidazole derivatives have shown significant cytotoxicity against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines. mdpi.com The presence of chloro substituents on the benzene (B151609) ring and ethyl groups on the imidazole ring were found to be important for activity. mdpi.com These findings underscore the potential of this compound derivatives as a promising avenue for the development of novel anticancer agents targeting specific molecular pathways.

Pharmacological Mechanism Elucidation and Target Engagement Studies

Understanding the precise pharmacological mechanisms and confirming target engagement are crucial steps in the development of any therapeutic agent. For derivatives of this compound, this involves identifying the specific molecular targets through which they exert their anti-inflammatory and anticancer effects. The imidazole ring, with its electron-rich nature, can readily interact with various enzymes and receptors. nih.gov

In the context of anti-inflammatory action, target engagement studies could involve assays to measure the direct inhibition of enzymes like COX-1, COX-2, or p38 MAP kinase. biomedpharmajournal.orgnih.gov For anticancer applications, studies might focus on demonstrating the inhibition of specific kinases, such as Aurora kinases or PI3Kα, or interference with protein-protein interactions. nih.govnih.gov Computational methods, such as molecular docking, are often employed to predict and rationalize the binding of these compounds to their putative targets. nih.govnih.gov

Structure-activity relationship (SAR) analysis is a critical component of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For derivatives of this compound, SAR studies would explore the impact of modifications at various positions of the molecule.

The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a key method for creating substituted imidazoles and provides a direct route to incorporate the tosyl group. semanticscholar.orgnih.gov This synthetic strategy allows for the systematic variation of substituents on the imidazole ring to probe their effect on activity.

Key aspects of the SAR for imidazole derivatives include:

Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole core can significantly impact potency and selectivity. For instance, in a series of benzylsulfanyl imidazole derivatives, the substituents at the 4-, 5-, and 6-positions of the benzylsulfanyl moiety were found to be crucial for the inhibition of TNF-α and IL-1β release. nih.gov

The Carboxylic Acid Moiety: The carboxylic acid group at the C-4 position is a key feature. It can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target enzyme or receptor. mdpi.com The presence of an acidic group can also influence the pharmacokinetic properties of the compound. researchgate.net

A study on imidazole-1,2,3-triazole hybrids revealed that the presence of an aromatic carboxylic group was beneficial for anticancer activity against the Caco-2 cell line. mdpi.com Conversely, the replacement of this group with a fluorinated phenyl group led to a decrease in potency. mdpi.com This highlights the importance of the carboxylic acid functionality for biological activity in this class of compounds.

CompoundR Group (on triazole)Caco-2 IC50 (µM)
4i 4-Fluorophenyl6.31 ± 0.17
4k 4-Carboxyphenyl4.67 ± 0.11
Illustrative SAR data from a study on imidazole-1,2,3-triazole hybrids. mdpi.com

Systematic modifications of the this compound scaffold, coupled with robust biological evaluation, will be instrumental in identifying derivatives with optimized therapeutic potential.

Applications in Advanced Chemical Systems and Materials Science

Catalytic Applications of Imidazole (B134444) and its Derivatives

The imidazole group is a recurring motif in numerous enzymatic active sites, often in the form of the amino acid histidine, where it participates in crucial biological catalytic processes. nih.gov This inherent catalytic activity has inspired the development of synthetic systems that leverage the imidazole scaffold. The breaking of P-O and C-O bonds, fundamental reactions in biology, are significantly accelerated by imidazole-containing enzymes that perform acid-base and nucleophilic catalysis. nih.gov

The parent structure, 1H-Imidazole-4-carboxylic acid, demonstrates a profound ability to coordinate with metal ions, thereby influencing the course of chemical reactions. medchemexpress.com Its capacity to act as an N/O donor ligand allows it to form stable complexes with a variety of metals, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net This coordination stabilizes specific forms of metal ions, a property that is harnessed in catalysis. medchemexpress.com For instance, it plays a significant role in the hydrolysis of phosphate (B84403) esters when catalyzed by lanthanide metals. medchemexpress.com

Studies on the ligating properties of 1H-imidazole-4-carboxylic acid have revealed the formation of complexes with different metal-to-ligand stoichiometries, including 1:1, 1:2, and 1:4. researchgate.net In a documented zinc complex, the Zn(II) ion adopts a distorted octahedral coordination geometry, binding to two bidentate 1H-imidazole-4-carboxylate ligands and two water molecules. researchgate.net This versatile coordination behavior is central to its catalytic applications.

Metal IonReported Stoichiometry (Metal:Ligand)Coordination Details
Cobalt (II)1:1, 1:2, 1:4Forms complexes with varying ligand ratios. researchgate.net
Nickel (II)1:1, 1:2, 1:4Forms complexes with varying ligand ratios. researchgate.net
Copper (II)1:1, 1:2, 1:4Forms complexes with varying ligand ratios. researchgate.net
Zinc (II)1:2Forms a distorted octahedral complex with two ligands and two water molecules. researchgate.net

Functional Materials Development Leveraging Imidazole Carboxylic Acid Scaffolds

Imidazole carboxylic acids serve as versatile scaffolds for the creation of functional materials. medchemexpress.comresearchgate.net The ability to readily derivatize the core structure allows for the synthesis of molecules with tailored properties for applications ranging from drug discovery to materials research. researchgate.net

1H-Imidazole-4-carboxylic acid is utilized to modify the surfaces of dendrimers, thereby altering their properties and catalytic performance. medchemexpress.com Specifically, it has been used to create imidazole-functionalized poly(propylene imine) dendrimers. lookchemmall.comgoogle.com In one study, third- and fifth-generation dendrimers were functionalized with imidazole moieties using a trityl-protected version of 4-imidazole carboxylic acid to ensure precise coupling. lookchemmall.com

These modified dendrimers were investigated as potential catalysts for the hydrolysis of 2,4-dinitrophenyl acetate. lookchemmall.com The goal was to determine if the high density of imidazole units on the dendrimer surface would lead to positive cooperative effects, mimicking the general acid/general base catalysis seen in enzymes. lookchemmall.com While the study concluded that under the tested conditions, the dendrimer scaffold did not induce bell-shaped, pH-dependent cooperative catalysis, it demonstrated the viability of using imidazole carboxylic acids to construct complex, functional macromolecular systems. lookchemmall.com

Imidazole derivatives have emerged as a prominent class of fluorescent chemosensors due to their strong affinity for metal binding, unique electronic characteristics, and tunable fluorescence responses. nih.gov The imidazole ring can coordinate with various analytes, particularly metal ions, leading to detectable changes in fluorescence, such as quenching (OFF) or enhancement (ON). nih.govmdpi.com This principle has been applied to create highly sensitive and selective sensors for environmentally and biologically relevant species. nih.gov

The N1-functionalization of the imidazole ring, such as the tosyl group in 1-Tosyl-1H-imidazole-4-carboxylic acid, is a key strategy for tuning the sensor's properties and selectivity. rsc.org Research has shown that N1-substituted imidazoles can effectively discriminate between different analytes. rsc.org The combination of the imidazole core and various functional groups has led to the development of probes for a range of targets.

Imidazole Derivative TypeTarget AnalyteFluorescence ResponseReference
Imidazole-based sensorHg²⁺Fluorescence quenching or enhancement nih.gov
2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenolCu²⁺Fluorescence quenching researchgate.net
2,4,5-triheteroarylimidazoleFe²⁺, Sn²⁺, Fe³⁺, Al³⁺Fluorescence enhancement mdpi.com
2,4,5-triheteroarylimidazoleCu²⁺Fluorescence quenching mdpi.com
N1-functionalized imidazolesPicric AcidHigh sensitivity and selectivity rsc.org

Applications in Dye-Sensitized Solar Cells (DSSCs)

Imidazole-based compounds are extensively studied as organic dyes for use as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov Their suitability stems from their excellent optical and electronic properties, including the ability to absorb light across a broad spectrum and facilitate efficient electron injection from the excited dye into the semiconductor's conduction band. nih.gov These dyes are typically designed with a donor-π-acceptor (D-π-A) architecture, where the imidazole ring can function as a key component of the π-bridge or spacer that connects the electron-donating and electron-accepting parts of the molecule. nih.govresearchgate.net

Future Research Directions and Emerging Avenues

Development of Novel, Efficient, and Sustainable Synthetic Routes for 1-Tosyl-1H-imidazole-4-carboxylic Acid and its Analogs

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research, moving from classical methods to more advanced and efficient protocols. amazonaws.com Future efforts for synthesizing this compound and its analogs are focused on overcoming the limitations of traditional syntheses, such as low yields, by developing novel and sustainable routes. amazonaws.com

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. researchgate.net For instance, microwave-assisted methods have been successfully used for the synthesis of 2,4,5-trisubstituted imidazoles and for the reaction between p-toluenesulfonylmethyl isocyanide (TosMIC) and imines, demonstrating the applicability of this technology to scaffolds related to the target compound. researchgate.net The syntheses of imidazole-4-carboxylic acids on a solid-phase support have been achieved in as little as 15 minutes at 220°C using a microwave reactor. researchgate.net

Solid-Phase Synthesis: The use of solid-phase supports, such as Wang-resin, allows for the streamlined synthesis of imidazole-4-carboxylic acids. researchgate.net This methodology facilitates purification and allows for the generation of libraries of compounds for screening purposes. A "catch and release" strategy using a polystyrene-bound isocyanoacrylate under microwave irradiation has been shown to produce 1-substituted imidazole-4-carboxylates in high yield and purity. researchgate.net

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly sought after for their efficiency and atom economy. organic-chemistry.org Developing a robust MCR for this compound would involve the simultaneous combination of three or more starting materials, representing a significant advancement in synthetic efficiency. tandfonline.com

Novel Reagent Utilization: Research into new applications of versatile reagents like TosMIC and its derivatives continues to yield new synthetic pathways. organic-chemistry.org Protocols using TosMIC reagents and in situ-generated imines allow for the regioselective synthesis of various substituted imidazoles in a single pot. organic-chemistry.org

Exploration of New Biological Targets and Therapeutic Applications for Imidazole Carboxylic Acid Derivatives

Imidazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgmdpi.comscialert.net Future research will focus on identifying novel biological targets for derivatives of this compound and exploring new therapeutic areas.

Antiplatelet and Cardiovascular Applications: Structurally related compounds, such as 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides, have been identified as antiplatelet agents. nih.gov These compounds have shown inhibitory activity against platelet aggregation induced by ADP, adrenaline, and PAF, as well as COX-1 inhibition. nih.gov This suggests a potential therapeutic avenue in cardiovascular disease.

Antimicrobial and Antifungal Activity: The imidazole core is a well-established pharmacophore in antifungal agents, where it acts by inhibiting the enzyme lanosterol (B1674476) 14-demethylase. ajrconline.org Novel imidazole derivatives have demonstrated potent activity against various Gram-positive and Gram-negative bacteria. mdpi.com Research has shown that imidazole derivatives can interfere with bacterial DNA replication and cell membrane integrity. mdpi.com Substituted 1H-imidazole-4-carboxylic acid derivatives have also been synthesized and evaluated for anti-tubercular activity against M. tuberculosis strains. pharmacyjournal.net

Antiviral Activity (HIV): A significant emerging application is in the development of HIV-1 integrase (IN) inhibitors. The interaction between IN and the host protein LEDGF/p75 is critical for viral replication. Novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been designed as inhibitors of this protein-protein interaction. nih.gov Several compounds from this class showed moderate antiviral activity in cell-based assays, indicating they selectively bind to the LEDGF/p75-binding pocket of HIV-1 IN. nih.gov

Biological Activity of Imidazole Carboxylic Acid Analogs
CompoundTarget/AssayActivity (IC₅₀ or % Inhibition)Therapeutic Potential
Ester 5c (analog)PAF Antagonist1 µMAntiplatelet nih.gov
Ester 5c (analog)COX-1 Inhibition0.4 µMAnti-inflammatory/Antiplatelet nih.gov
Carboxamide 6c (analog)ADP Antagonist2 µMAntiplatelet nih.gov
Carboxamide 6i (analog)Adrenergic Antagonist0.15 µMAntiplatelet nih.gov
Carboxamide 6i (analog)PAF Antagonist0.66 µMAntiplatelet nih.gov
Compound 11a (analog)HIV-1 Antiviral Assay33% inhibitionAntiviral (HIV) nih.gov
Compound 11b (analog)HIV-1 Antiviral Assay45% inhibitionAntiviral (HIV) nih.gov

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of lead compounds. sysrevpharm.orgnih.gov For this compound and its analogs, computational approaches offer a pathway to rationally design molecules with enhanced potency and selectivity.

Structure-Based Drug Design (SBDD): SBDD relies on the 3D structure of a biological target. nih.gov By modeling the binding of imidazole derivatives to a protein's active site, researchers can design new compounds with improved geometric and chemical complementarity. sysrevpharm.org Molecular docking studies have been used to investigate the interactions of imidazole derivatives with targets like dehydrogenase inhibitors, predicting their potential inhibitory activity. researchgate.net This iterative process involves designing, synthesizing, and testing compounds to refine the model and guide the design of the next generation of molecules. sysrevpharm.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how structural modifications affect a molecule's therapeutic efficacy, researchers can predict the activity of novel, unsynthesized analogs. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model based on active imidazole carboxylic acids can be used to screen large virtual libraries of compounds to identify new potential hits. nih.gov

ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to reduce late-stage failures.

Integration with Supramolecular Chemistry for Novel Functional Assemblies

Supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by noncovalent interactions, offers exciting opportunities for imidazole derivatives. nih.gov The imidazole ring, with its two nitrogen atoms, is an excellent building block for forming supramolecular complexes through interactions like hydrogen bonding, coordination bonds, and π–π stacking. nih.govnih.gov

Drug Delivery Systems: The low water solubility of some biologically active compounds can limit their bioavailability. kaznu.kz Supramolecular "guest-host" complexes can be formed to address this. For example, encapsulating lipophilic imidazole derivatives within cyclodextrins can enhance their solubility and create a viable drug delivery system. kaznu.kz

Sensors and Probes: Imidazole-based supramolecular complexes are being investigated as ion receptors, imaging agents, and pathological probes. nih.gov The unique photophysical properties that can arise from supramolecular assembly could be harnessed to create sensors for specific ions or molecules. researchgate.net

Functional Materials: The ability of imidazole derivatives to self-assemble into ordered structures opens the door to creating novel materials. The development of new supramolecular imidazole derivatives with specific photophysical properties is an active area of research, with potential applications in electronics and materials science. researchgate.net

Sustainable and Green Synthesis Protocols and Industrial Scale-Up

The principles of green chemistry are increasingly vital in both academic research and industrial production. bohrium.com Future research will emphasize the development of environmentally benign and scalable synthetic routes for this compound.

Green Solvents and Catalysts: A major focus is on replacing conventional organic solvents and metal catalysts with greener alternatives. tandfonline.com Ionic liquids (ILs) have been successfully used as recyclable green catalysts and solvents for imidazole synthesis. tandfonline.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key strategy. bohrium.com

Energy-Efficient Methods: Techniques like ultrasonic and microwave irradiation are considered green tools because they can dramatically increase reaction rates, leading to lower energy consumption and shorter reaction times compared to conventional heating. bohrium.comnih.gov Sonochemistry has been shown to be a milder and more eco-friendly approach for some imidazole syntheses. nih.gov

Solvent-Free Conditions: Conducting reactions under solvent-free conditions minimizes waste and environmental hazards. bohrium.com One-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating the reactants under solvent-free conditions, showcasing a greener approach. organic-chemistry.org

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are a central goal of green chemistry. Multi-component reactions are particularly advantageous in this regard. tandfonline.com

By focusing on these emerging avenues, researchers can unlock the full potential of this compound and its derivatives, paving the way for new therapeutic agents, functional materials, and sustainable chemical processes.

Q & A

Basic: What synthetic methodologies are commonly employed for 1-Tosyl-1H-imidazole-4-carboxylic acid, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves electrophilic substitution or functionalization of the imidazole core. For example, 1-methylimidazole derivatives can undergo sulfonation using chlorosulfonic acid under controlled temperatures (20–50°C) in an inert atmosphere to minimize side reactions . Tosylation (introduction of the tosyl group) is achieved via reaction with p-toluenesulfonyl chloride in the presence of a base like triethylamine, optimizing molar ratios (1:1.2 for imidazole:sulfonating agent) to enhance yield . Yield optimization requires precise temperature control (0–5°C for exothermic steps) and purification via recrystallization (e.g., using ethanol/water mixtures) .

Basic: How can spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^{13}C NMR confirm substituent positions. For example, the tosyl group’s aromatic protons appear as a doublet (~7.8 ppm), while the imidazole protons resonate between 7.1–7.5 ppm .
    • IR: Stretching frequencies for sulfonyl (S=O, ~1360 cm1^{-1}) and carboxylic acid (C=O, ~1700 cm1^{-1}) groups confirm functionalization .
  • Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, with validation metrics like R-factor (<0.05) ensuring accuracy .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural analysis?

Answer:
Discrepancies often arise from disordered solvent molecules or twinning. Strategies include:

  • Data Reprocessing: Use programs like SHELXL to refine hydrogen atom placement and apply restraints for disordered regions .
  • Validation Tools: Check for outliers in bond angles/distances using CCDC Mercury or PLATON. For example, imidazole ring planarity should not exceed 0.01 Å deviation .
  • Complementary Techniques: Pair XRD with solid-state NMR or DFT calculations to validate electron density maps .

Advanced: What experimental strategies enhance the stability of this compound under varying conditions?

Answer:

  • pH Control: Store in acidic buffers (pH 4–6) to prevent hydrolysis of the sulfonyl group. Avoid alkaline conditions (>pH 8), which promote degradation .
  • Temperature: Maintain storage at –20°C in anhydrous environments to suppress thermal decomposition.
  • Light Sensitivity: Use amber vials to block UV light, which can cleave the tosyl moiety .
  • Handling: Conduct reactions under nitrogen to prevent oxidation of the imidazole ring .

Advanced: How does this compound participate in coordination chemistry, and what complexes are relevant to catalysis?

Answer:
The carboxylic acid and imidazole nitrogen serve as chelating sites for metal ions. Examples include:

  • Coordination Polymers: Reaction with lanthanides (e.g., Eu3+^{3+}) forms luminescent complexes for sensor applications. Bonding occurs via the carboxylate oxygen and imidazole N-atom .
  • Catalysis: Palladium complexes of this ligand facilitate Suzuki-Miyaura coupling. Key metrics include turnover numbers (TON > 104^4) and stability in aqueous conditions .

Advanced: How to analyze conflicting reactivity data in nucleophilic substitution reactions involving this compound?

Answer:
Contradictions may arise from solvent polarity or competing pathways:

  • Solvent Effects: In polar aprotic solvents (DMF), the tosyl group acts as a leaving group, enabling SN2 reactions. In non-polar solvents (toluene), the carboxylic acid may deprotonate, favoring SN1 mechanisms .
  • Kinetic Studies: Monitor reaction progress via HPLC to identify intermediates. For example, competing elimination pathways can be quantified by tracking byproduct formation .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogen-resistant containers .
  • Spill Management: Absorb spills with vermiculite and treat with 10% acetic acid to neutralize sulfonic acid residues .

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Answer:

  • DFT Calculations: Gaussian or ORCA software calculates HOMO-LUMO gaps (e.g., ~4.5 eV for the imidazole ring) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to model hydrolysis rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.